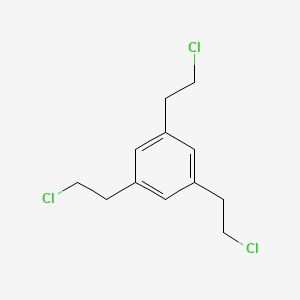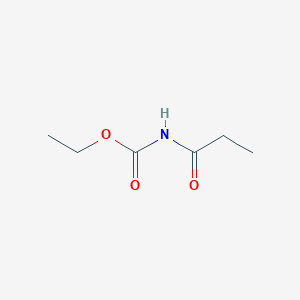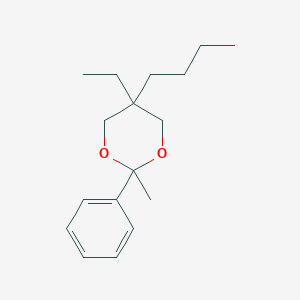
N-Nonyl-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nonyl-N-phenylaniline is an organic compound with the molecular formula C21H29N. It is a derivative of aniline, where the hydrogen atom of the amino group is replaced by a nonyl group. This compound is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nonyl-N-phenylaniline can be synthesized through several methods:
Direct Alkylation: One common method involves the direct alkylation of aniline with nonyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Reductive Amination: Another method involves the reductive amination of nonyl aldehyde with aniline in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are used to facilitate the alkylation reaction under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: N-Nonyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with electrophiles like bromine or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
N-Nonyl-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Nonyl-N-phenylaniline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: The compound may affect signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
N-Nonyl-N-phenylaniline can be compared with other similar compounds such as:
N-Octyl-N-phenylaniline: Similar structure but with an octyl group instead of a nonyl group.
N-Decyl-N-phenylaniline: Similar structure but with a decyl group instead of a nonyl group.
Uniqueness:
This compound: stands out due to its specific chain length, which can influence its solubility, reactivity, and biological activity compared to its shorter or longer chain analogs.
Properties
CAS No. |
15383-23-0 |
|---|---|
Molecular Formula |
C21H29N |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
N-nonyl-N-phenylaniline |
InChI |
InChI=1S/C21H29N/c1-2-3-4-5-6-7-14-19-22(20-15-10-8-11-16-20)21-17-12-9-13-18-21/h8-13,15-18H,2-7,14,19H2,1H3 |
InChI Key |
LVZUNTGFCXNQAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


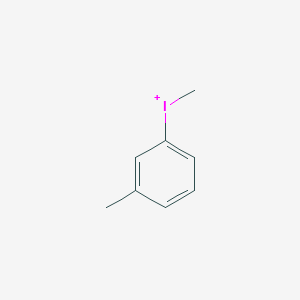
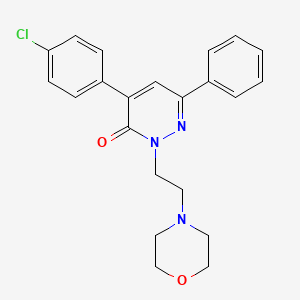
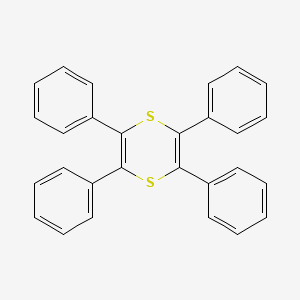
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)
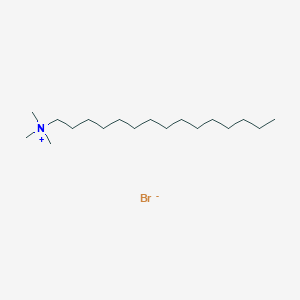


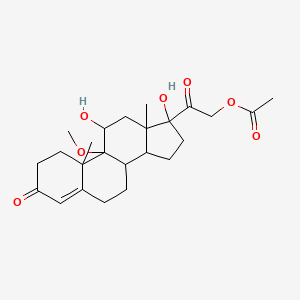

![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
